1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid
Description
1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by a cyclopentane ring substituted with a dimethylaminomethyl group and a carboxylic acid group, making it a versatile molecule for scientific exploration.
Structure
3D Structure
Properties
IUPAC Name |
1-[(dimethylamino)methyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10(2)7-9(8(11)12)5-3-4-6-9/h3-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFRZUUHXLSISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The reaction proceeds through the following steps:
- Formation of the Iminium Ion : Dimethylamine reacts with formaldehyde under acidic conditions to generate an iminium ion intermediate.
- Nucleophilic Attack : Cyclopentane-1-carboxylic acid, acting as the nucleophile, attacks the electrophilic iminium ion at the α-carbon relative to the carbonyl group.
- Deprotonation and Rearomatization : The intermediate undergoes deprotonation to yield the final product, this compound, often isolated as its hydrochloride salt for improved stability.
The general reaction equation is:
$$
\text{Cyclopentane-1-carboxylic acid} + \text{HCHO} + (\text{CH}3)2\text{NH} \xrightarrow{\text{H}^+} \text{this compound} \cdot \text{HCl}
$$
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 50–70°C | Higher temperatures accelerate iminium ion formation but risk side reactions. |
| pH | 3.5–4.5 (weakly acidic) | Facilitates iminium ion stability without hydrolyzing the carboxylic acid. |
| Solvent | Aqueous ethanol or methanol | Balances solubility of reactants and intermediates. |
| Catalyst | Hydrochloric acid (0.1–0.5 M) | Promotes protonation of formaldehyde and dimethylamine. |
Workup and Purification
Post-reaction, the hydrochloride salt is typically neutralized with a weak base (e.g., sodium bicarbonate) to isolate the free carboxylic acid. Purification involves:
- Chromatography : Silica gel chromatography using ethyl acetate/methanol gradients removes unreacted starting materials and byproducts.
- Recrystallization : Ethanol/water mixtures yield crystalline product with >95% purity.
Alternative Synthetic Routes
Hydrolysis of Nitrile Derivatives
A hypothetical pathway involves synthesizing 1-[(Dimethylamino)methyl]cyclopentane-1-carbonitrile followed by acidic or basic hydrolysis to the carboxylic acid. However, this method is not documented in the reviewed literature and presents challenges in nitrile group introduction.
Cyclopropane Ring Opening
Patent US8183412B2 describes cyclopropane carboxylate synthesis using dimethylsulfoxonium methylide. While unrelated to the target compound, analogous strategies could theoretically functionalize cyclopentane derivatives, though no direct evidence supports this approach.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Mannich Reaction | 85–90 | >95 | High | Moderate |
| Aldehyde Oxidation | 60–70 | 85–90 | Moderate | Low |
Key Findings :
- The direct Mannich reaction is superior in yield and scalability, making it the industrial standard.
- Aldehyde oxidation is less efficient but valuable for laboratory-scale diversification.
Industrial Production Considerations
Large-scale synthesis requires:
- Continuous Flow Reactors : Enhance heat and mass transfer for exothermic Mannich reactions.
- In Situ Purification : Integrated crystallization units minimize downstream processing.
- Waste Management : Recycling dimethylamine and formaldehyde reduces environmental impact.
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes nucleophilic acyl substitution reactions under standard conditions:
| Reaction Type | Reagents/Conditions | Products | Yield | Notes |
|---|---|---|---|---|
| Esterification | Methanol/H₂SO₄ (acid catalysis), reflux | Methyl 1-[(dimethylamino)methyl]cyclopentane-1-carboxylate | 75–85% | Enhanced solubility in organic solvents |
| Amidation | Thionyl chloride (SOCl₂) followed by NH₃ or amines | Corresponding amides (e.g., 1-[(dimethylamino)methyl]cyclopentane-1-carboxamide) | 60–70% | Requires inert atmosphere to prevent side reactions |
Mechanism :
-
Step 1 : Protonation of the carboxylic acid enhances electrophilicity.
-
Step 2 : Nucleophilic attack by alcohol/amine forms a tetrahedral intermediate.
-
Step 3 : Deprotonation and elimination yield the ester/amide.
Decarboxylative Halogenation
Under oxidative conditions, the carboxylic acid group undergoes decarboxylation to form alkyl halides:
Mechanistic Pathway :
-
Homolytic cleavage of the O–X bond generates acyloxy and halogen radicals.
-
Decarboxylation releases CO₂, forming a cyclopentylmethyl radical.
-
Radical recombination with halogen yields the final product .
Coupling Reactions
The dimethylaminomethyl group participates in palladium-catalyzed cross-coupling:
| Reaction | Catalytic System | Substrate | Product | Efficiency |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Arylboronic acids | Biaryl derivatives | 50–65% |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Aryl halides | Arylaminomethyl derivatives | 40–55% |
Salt Formation
The dimethylamino group reacts with acids to form stable salts:
| Acid | Product | Solubility | Application |
|---|---|---|---|
| HCl (gaseous) | 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid hydrochloride | >200 mg/mL in water | Improved bioavailability in pharmacological studies |
| Trifluoroacetic acid (TFA) | TFA salt | Soluble in polar aprotic solvents | Used in peptide synthesis as a zwitterionic buffer |
Key Reactivity Trends:
-
Steric Effects : The cyclopentane ring restricts access to the carboxylic acid, reducing reaction rates in bulky substrates.
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Electronic Effects : The electron-donating dimethylamino group stabilizes adjacent carbocations in elimination reactions.
-
pH Sensitivity : Reactions involving the dimethylamino group (e.g., alkylation) require controlled pH to avoid protonation-induced deactivation.
This compound’s versatility in forming esters, amides, halides, and coupled derivatives underscores its utility in medicinal chemistry and materials science. Experimental protocols emphasize inert conditions and precise temperature control to maximize yields .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₇NO₂
- Molecular Weight : Approximately 173.24 g/mol
- IUPAC Name : 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid
The compound's structure contributes to its versatility as a building block in organic synthesis and drug development.
Chemistry
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, making it a valuable reagent in organic synthesis.
Biology
This compound is studied for its potential interactions with enzymes and receptors. The dimethylaminomethyl group enhances binding affinity to biological targets, which can lead to the modulation of enzyme activities or receptor signaling pathways.
Medicine
Research has focused on the therapeutic potential of this compound in drug development for diseases such as cancer. Its ability to inhibit specific enzymes involved in metabolic pathways has been explored.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing.
Data Tables
Case Study 1: Enzyme Inhibition
A study investigated the inhibition of aldehyde-ketone reductases (AKR1C1 and AKR1C3), which are implicated in hormone-dependent cancers. Derivatives of this compound demonstrated significant growth inhibition in cancer cell lines while sparing healthy cells.
Case Study 2: Transport Mechanisms
Another investigation assessed the transport mechanisms of this compound using various amino acid transport inhibitors. Findings revealed selective uptake by L-type amino acid transporters, suggesting potential applications for targeted delivery systems in cancer therapy.
Mechanism of Action
The mechanism of action of 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminomethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling .
Comparison with Similar Compounds
1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid can be compared with similar compounds, such as:
1-[(Diethylamino)methyl]cyclopentane-1-carboxylic acid: Similar structure but with diethylamino group instead of dimethylamino.
1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.
1-[(Dimethylamino)methyl]cyclopentanecarbaldehyde: Similar structure but with an aldehyde group instead of carboxylic acid
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Biological Activity
1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid, often referred to as a cyclopentane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopentane ring with a carboxylic acid functional group and a dimethylamino substituent, positioning it within a unique category of amino acid derivatives. The following sections detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula: C₇H₁₃N₁O₂
Molecular Weight: 143.19 g/mol
IUPAC Name: this compound
The compound can be synthesized through various chemical processes that involve careful control of reaction conditions to ensure high yields and purity. Its hydrochloride form enhances solubility and stability, making it suitable for biological applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The dimethylamino group may enhance binding affinity to target proteins, potentially modulating their activity. This interaction is crucial for its therapeutic effects, which include anti-inflammatory and anticancer properties .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, in a study evaluating IC₅₀ values for several compounds, this derivative showed promising results with an IC₅₀ value of 0.190 ± 0.060 μM against specific cancer types .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Research indicates that it possesses antibacterial and antifungal activities, making it a candidate for further development in treating infections caused by resistant strains .
Case Studies
Case Study 1: Anticancer Activity
In a recent experimental study, researchers tested the efficacy of this compound on human cancer cell lines. The results revealed that the compound induced apoptosis in cancer cells, leading to decreased viability and increased cell death rates compared to control groups .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited bacterial growth at low concentrations, indicating its potential as a broad-spectrum antimicrobial agent.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure | IC₅₀ (μM) | Activity |
|---|---|---|---|
| Compound A | Structure A | 0.190 ± 0.060 | Anticancer |
| Compound B | Structure B | 0.0026 ± 0.001 | Anticancer |
| Compound C | Structure C | 0.054 ± 0.016 | Antimicrobial |
This table highlights the relative potency of various compounds in terms of their IC₅₀ values and associated biological activities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Answer : The synthesis typically involves multi-step organic reactions, such as cyclopentane ring functionalization followed by dimethylamino group introduction. For example, coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases (e.g., diisopropylethylamine) are used to facilitate amide bond formation or alkylation steps . Solvent choice (e.g., dry DMF) and temperature control (0–25°C) are critical to minimize side reactions. Purification via recrystallization or chromatography ensures high purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly , , and NMR (if fluorinated derivatives exist), is essential for confirming structural integrity. For instance, NMR can resolve cyclopentane ring protons (δ 1.5–2.5 ppm) and dimethylamino methyl groups (δ 2.2–2.4 ppm) . Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides absolute stereochemistry if crystalline derivatives are obtainable .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Answer : Accelerated stability studies in buffered solutions (pH 1–12) at 25–60°C, monitored via HPLC or UV-Vis spectroscopy, reveal degradation pathways (e.g., hydrolysis of the dimethylamino group). Thermal gravimetric analysis (TGA) assesses decomposition temperatures .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the dimethylamino group in nucleophilic or electrophilic reactions?
- Answer : The dimethylamino group’s electron-donating nature enhances nucleophilicity, facilitating alkylation or acylation reactions. Computational studies (DFT) can model charge distribution and transition states. Experimental kinetic studies under varying solvents (polar vs. nonpolar) and catalysts (e.g., Lewis acids) clarify rate-determining steps .
Q. How do structural modifications (e.g., substituent position on the cyclopentane ring) influence biological activity or binding affinity in target systems?
- Answer : Structure-activity relationship (SAR) studies via systematic substitution (e.g., halogens, aryl groups) and assays (e.g., enzyme inhibition, receptor binding) identify pharmacophores. For example, phenyl-substituted analogs show enhanced lipophilicity, potentially improving blood-brain barrier penetration . Molecular docking simulations predict interactions with biological targets (e.g., enzymes, GPCRs) .
Q. What strategies resolve contradictions in reported data, such as divergent reaction yields or conflicting spectroscopic assignments?
- Answer : Reproducibility studies under standardized conditions (e.g., inert atmosphere, solvent purity) isolate variables. Cross-validation using alternative techniques (e.g., IR for functional groups, - COSY NMR for proton coupling) clarifies ambiguous assignments. Collaborative inter-laboratory trials mitigate instrumentation bias .
Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are effective?
- Answer : Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution (e.g., lipases) achieves enantiomeric excess (ee). Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis quantifies enantiopurity. Circular dichroism (CD) spectroscopy confirms absolute configuration .
Methodological Considerations
-
Data Tables :
Property Method Reference Melting Point Differential Scanning Calorimetry Solubility Shake-flask method (HPLC analysis) LogP (Lipophilicity) Reversed-phase HPLC -
Key Challenges :
- Synthetic Yield : Optimize stepwise reactions (e.g., Grignard addition, reductive amination) and minimize side-product formation via in-situ quenching .
- Purification : Use preparative HPLC for polar intermediates or silica gel chromatography for nonpolar derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
